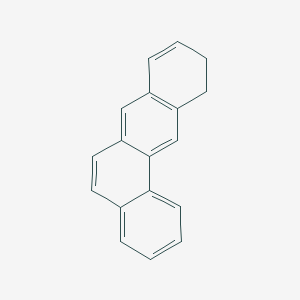
Benz(a)anthracene, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 10,11-dihydro- is a useful research compound. Its molecular formula is C18H14 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene, 10,11-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 10,11-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity Studies
Benz(a)anthracene, 10,11-dihydro- has been extensively studied for its carcinogenic potential. Research indicates that it can initiate skin tumors in experimental models. For instance, studies involving CD-1 female mice demonstrated that topical applications of benz(a)anthracene led to significant tumor formation, highlighting the compound's role as a potent carcinogen .
Case Study: Tumor Initiation
- Study Design : Mice were treated with varying concentrations of benz(a)anthracene followed by a skin promoter.
- Findings : The compound was found to be more effective in tumor initiation compared to its dihydrodiol metabolites, suggesting that the parent compound exhibits higher tumorigenic activity .
Metabolic Pathways
The metabolism of benz(a)anthracene by different organisms has been a focal point of research. For example, studies have shown that the filamentous fungus Cunninghamella elegans can metabolize benz(a)anthracene into various dihydrodiols, including the 10,11-dihydro derivative . This metabolic pathway is essential for understanding how PAHs are transformed in biological systems.
Table 1: Metabolites of Benz(a)anthracene by C. elegans
| Metabolite | Percentage Produced |
|---|---|
| BA trans-8,9-dihydrodiol | 90% |
| BA trans-10,11-dihydrodiol | 6% |
| BA trans-3,4-dihydrodiol | 4% |
Environmental Toxicology
Benz(a)anthracene is also studied for its environmental impact. Its presence in soil and water systems raises concerns about bioaccumulation and toxicity to aquatic life. Research has shown that exposure to this compound can lead to DNA damage and mutagenicity in various cell lines, including rat hepatocytes and HeLa cells .
Case Study: Environmental Impact Assessment
- Study Focus : Investigated the effects of benz(a)anthracene on aquatic organisms.
- Results : Significant DNA damage was observed in exposed organisms, indicating potential risks to biodiversity and ecosystem health .
Mutagenicity Testing
The mutagenic properties of benz(a)anthracene have been evaluated using various assays. It has been shown to induce mutations in bacterial strains and mammalian cells, further supporting its classification as a hazardous substance .
Table 2: Summary of Mutagenicity Studies
| Test System | Result |
|---|---|
| Salmonella typhimurium | Positive |
| Chinese hamster ovary cells | Positive |
| Mouse lymphoma L5178Y cells | Positive |
Propriétés
Numéro CAS |
34501-50-3 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
10,11-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1,3-6,8-12H,2,7H2 |
Clé InChI |
CATLFKJMIAQVIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
SMILES canonique |
C1CC2=C(C=C1)C=C3C=CC4=CC=CC=C4C3=C2 |
Key on ui other cas no. |
34501-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















